molecular formula C25H33N3O4S B606563 N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide CAS No. 1952239-59-6

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide

Cat. No.: B606563
CAS No.: 1952239-59-6
M. Wt: 471.616
InChI Key: RZXJZXXYHNBHNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CD12681 involves several steps, starting from commercially available starting materials. The preparation of analogues 11d and 11e, which are structurally related to CD12681, begins with the condensation of 3-fluoro-4-nitrobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate, followed by reduction and in situ cyclization to yield the final product . Industrial production methods for CD12681 are not widely documented, but custom synthesis services are available for research purposes .

Chemical Reactions Analysis

CD12681 undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

    Substitution Reactions: CD12681 can participate in nucleophilic substitution reactions, particularly involving its sulfonamide group.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

CD12681 has a wide range of scientific research applications, including:

Mechanism of Action

CD12681 exerts its effects by acting as an inverse agonist of RORγ. It binds to the ligand-binding domain of RORγ, leading to a conformational change that inhibits the receptor’s activity. This inhibition reduces the expression of IL-17 and other pro-inflammatory cytokines, thereby decreasing the recruitment of inflammatory cells and alleviating symptoms of psoriasis .

Comparison with Similar Compounds

CD12681 is unique in its high potency and selectivity as an inverse agonist of RORγ. Similar compounds include:

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXJZXXYHNBHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 2
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 3
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 4
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide

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